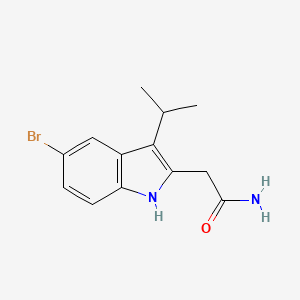Sirt1-IN-3
CAS No.:
Cat. No.: VC14592270
Molecular Formula: C13H15BrN2O
Molecular Weight: 295.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15BrN2O |
|---|---|
| Molecular Weight | 295.17 g/mol |
| IUPAC Name | 2-(5-bromo-3-propan-2-yl-1H-indol-2-yl)acetamide |
| Standard InChI | InChI=1S/C13H15BrN2O/c1-7(2)13-9-5-8(14)3-4-10(9)16-11(13)6-12(15)17/h3-5,7,16H,6H2,1-2H3,(H2,15,17) |
| Standard InChI Key | VBWIUUXBNGYYGO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(NC2=C1C=C(C=C2)Br)CC(=O)N |
Introduction
SIRT1 Biology and Therapeutic Relevance
SIRT1 belongs to the sirtuin family of enzymes, which orchestrate cellular homeostasis by deacetylating histone and non-histone substrates. Its activity is NAD+-dependent, linking metabolic status to epigenetic regulation . SIRT1 modulates critical pathways, including NF-κB signaling, mitochondrial biogenesis, and oxidative stress responses, making it a dual-edged player in diseases such as cancer and neurodegeneration . For instance, SIRT1 deacetylates the p65 subunit of NF-κB, suppressing pro-inflammatory cytokine production and promoting an anti-inflammatory M2 macrophage phenotype . Conversely, SIRT1 overexpression in cancer cells enhances survival by inhibiting apoptosis, highlighting the need for context-specific therapeutic strategies .
Selisistat (EX-527): A Benchmark SIRT1 Inhibitor
Selisistat (EX-527), an indole-containing compound, remains the most potent and selective SIRT1 inhibitor described to date . Its inhibitory activity (IC50 ≈ 0.1–0.3 μM) stems from competitive binding to the NAD+-binding site, disrupting substrate deacetylation . Preclinical studies demonstrate its efficacy in reducing sirtuin activity across cancer cell lines, notably in Huntington’s disease and endometriosis models .
Structural and Pharmacological Advancements
Recent virtual screening campaigns have identified Selisistat derivatives with enhanced selectivity and binding affinity. Compound 1, a derivative, exhibits superior SIRT1 and SIRT2 inhibition compared to EX-527, with RMSD values of 1.2 Å versus 2.5 Å in molecular dynamics simulations . ADMET profiling reveals favorable drug-likeness, including high gastrointestinal absorption and blood-brain barrier permeability (Table 1) .
Table 1: ADMET Properties of Selisistat Derivatives
| Property | Compound 1 | Compound 8 | EX-527 |
|---|---|---|---|
| LogP | 3.1 | 2.8 | 2.9 |
| Water Solubility (mg/L) | 45 | 62 | 38 |
| BBB Permeability | High | Moderate | High |
| CYP2D6 Inhibition | Low | Low | Moderate |
SIRT1 Inhibition in Infectious Disease: Lessons from Salmonella Pathogenesis
SIRT1 and SIRT3 play paradoxical roles in host-pathogen interactions. In Salmonella-infected macrophages, SIRT1 inhibition (via EX-527) exacerbates pro-inflammatory responses by hyperacetylating p65 NF-κB, increasing IL-6 and ROS production, and reducing bacterial proliferation . Conversely, in vivo murine models show that SIRT1/3 inhibition elevates pathogen loads due to systemic metabolic dysregulation, favoring bacterial fatty acid oxidation over glycolysis . This duality underscores the challenge of targeting SIRT1 in infectious contexts, where tissue-specific effects may dictate therapeutic outcomes.
Comparative Pharmacodynamics of Pan-SIRT vs. Selective Inhibitors
The NH4 series of inhibitors illustrates the therapeutic trade-offs between pan-SIRT and SIRT2-selective agents. NH4-6, a pan-SIRT1–3 inhibitor, exhibits potent cytotoxicity (IC50: SIRT1 = 3.0 μM, SIRT2 = 0.032 μM, SIRT3 = 2.3 μM) but induces murine toxicity at higher doses . In contrast, NH4-13, a SIRT2-selective analog (IC50 = 0.087 μM), shows comparable anticancer efficacy without systemic toxicity, advocating for targeted inhibition .
Table 2: Enzymatic Inhibition Profiles of NH4 Compounds
| Inhibitor | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) |
|---|---|---|---|
| NH4-6 | 3.0 ± 2.0 | 0.032 ± 0.005 | 2.3 ± 0.8 |
| NH4-13 | >50 | 0.087 ± 0.01 | >50 |
Future Directions in SIRT1 Inhibitor Development
The structural refinement of Selisistat derivatives and isoform-specific inhibitors like NH4-13 highlights key design principles:
-
Hydrophobic substituents enhance binding pocket occupancy, improving affinity .
-
Amide-to-ester substitutions (e.g., NH4-13) reduce off-target effects while retaining potency .
-
Dynamic binding metrics (RMSD, RMSF) from MD simulations predict in vivo stability better than static docking scores .
Ongoing clinical trials for EX-527 in Huntington’s disease will validate these computational insights, potentially catalyzing next-generation SIRT1 therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume